4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine
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Overview
Description
4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group that has both bromine and trifluoroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-(2,2,2-trifluoroethoxy)benzyl bromide. This can be achieved by reacting 3-bromo-2-hydroxybenzyl bromide with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Formation of the Morpholine Derivative: The prepared 3-bromo-2-(2,2,2-trifluoroethoxy)benzyl bromide is then reacted with morpholine under basic conditions to form the final product. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products may include brominated phenols or quinones.
Reduction: Products include dehalogenated compounds or reduced benzyl derivatives.
Coupling Reactions: Products are typically biaryl compounds or other coupled structures.
Scientific Research Applications
4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine depends on its specific application
Electrophilic and Nucleophilic Interactions: The bromine and trifluoroethoxy groups can participate in electrophilic and nucleophilic interactions, respectively.
Binding to Biological Targets: In biological systems, the compound may bind to proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzyl alcohol
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Uniqueness
4-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoroethoxy group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The trifluoroethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
4-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c14-11-3-1-2-10(8-18-4-6-19-7-5-18)12(11)20-9-13(15,16)17/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYQNKGGZLUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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